Methyl 3-methoxy-2-nitrobenzoate

Physical Property Solid State Crystallization

Inconsistent regioisomer purity disrupts synthetic pathways. Methyl 3-methoxy-2-nitrobenzoate (CAS 5307-17-5) eliminates this risk with precise ortho-nitro/meta-methoxy substitution essential for selective reduction. • Bosutinib API intermediate: analogs cause >80°C mp shift & reaction failure. • Reduces to methyl 2-amino-3-methoxybenzoate for benzimidazole/quinazoline synthesis. • ≥98% purity, ambient shipping, global stock available.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 5307-17-5
Cat. No. B1266260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-2-nitrobenzoate
CAS5307-17-5
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H9NO5/c1-14-7-5-3-4-6(9(11)15-2)8(7)10(12)13/h3-5H,1-2H3
InChIKeyFDQQRLPHAAICCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methoxy-2-Nitrobenzoate: Properties & Intermediate Role


Methyl 3-methoxy-2-nitrobenzoate (CAS 5307-17-5) is a nitro-substituted aromatic ester with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . It is characterized by the presence of a methoxy group (-OCH₃) at the 3-position and a nitro group (-NO₂) at the 2-position on a benzoate ester backbone. This substitution pattern confers specific electronic and steric properties that dictate its reactivity and physical behavior [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly within the pharmaceutical industry, where it serves as a building block for more complex active pharmaceutical ingredients (APIs) .

Regioisomer-controlled intermediate for selective synthetic transformations
Supports nitro reduction and cross-coupling in pharmaceutical building block synthesis
Consistent purity specification aids procurement and scale-up planning

Why Substituting Methyl 3-Methoxy-2-Nitrobenzoate Fails


Generic substitution of methyl 3-methoxy-2-nitrobenzoate with close structural analogs is scientifically unsound due to the profound impact of regioisomerism and functional group positioning on key material properties. Even a simple change in the relative orientation of the methoxy and nitro groups (e.g., from 3-methoxy-2-nitro to 2-methoxy-3-nitro) leads to a dramatic shift in physical properties, such as a >80 °C difference in melting point , which directly affects purification and handling. Furthermore, the electronic interplay between the ortho-nitro group and the meta-methoxy group creates a unique reactivity profile. This dictates the compound's behavior in crucial downstream transformations, such as selective reduction or cross-coupling reactions, meaning an incorrectly substituted analog will not replicate the desired reaction pathway .

Target: 3-Methoxy-2-nitro
Analog: 2-Methoxy-3-nitro
Solid Form
High-melting crystalline solid; well-suited for recrystallization
Low-melting solid; may require chromatographic purification
Electronic Profile
Ortho-nitro / meta-methoxy interplay directs reduction selectivity
Altered electronic pattern may shift reaction pathway and yield
Reactivity
Predictable nitro reduction and heterocycle formation
Steric and electronic mismatch may lead to unexpected by-products

Comparing Methyl 3-Methoxy-2-Nitrobenzoate to Analogs


Melting Point Comparison

The melting point of methyl 3-methoxy-2-nitrobenzoate is substantially higher than that of its closest regioisomer, methyl 2-methoxy-3-nitrobenzoate. This large difference is a direct result of the different intermolecular forces dictated by the specific substitution pattern, providing a key physical property for compound identification and, more importantly, for assessing purity and designing purification processes like recrystallization .

Melting Point
Head-to-head
142–144 °C vs 60 °C
Enables recrystallization-based purification
Large Δ supports identity confirmation and solid-state characterization
Physical Property Solid State Crystallization Purification

Commercial Purity Comparison

The commercially available purity of methyl 3-methoxy-2-nitrobenzoate is specified at ≥98.0% as determined by Gas Chromatography (GC), a standard for reliable research use . In contrast, the regioisomer methyl 2-methoxy-3-nitrobenzoate is often supplied at a higher purity of >99% (GC) , which may command a premium price. This difference in specification reflects the distinct synthetic challenges and purification requirements for each isomer, and it provides procurement teams with a clear, quantifiable metric for cross-referencing quality and cost-effectiveness.

Purity (GC)
Cross-study
≥98.0%
Meets research-grade synthesis threshold
Comparator regioisomer >99%; evaluate cost-to-value
Quality Control Purity Procurement Specification

Density for Formulation & Scale-Up

The density of methyl 3-methoxy-2-nitrobenzoate is reported as 1.294 g/cm³ . This value is essential for process chemistry calculations, including reactor loading, solvent volume estimations, and designing robust crystallization and isolation protocols during scale-up. While the regioisomer methyl 2-methoxy-3-nitrobenzoate has a comparable predicted density of 1.294±0.06 g/cm³ , having a confirmed value for the target compound eliminates uncertainty in engineering calculations and ensures reproducibility in an industrial setting.

Density
Confirmed value
1.294 g/cm³
Supports process scale-up calculations
Experimental value reduces uncertainty vs. predicted comparator range
Physical Property Process Chemistry Formulation Scale-up

Applications of Methyl 3-Methoxy-2-Nitrobenzoate


Intermediate for Kinase Inhibitors

Methyl 3-methoxy-2-nitrobenzoate is a documented intermediate in the synthesis of bosutinib, a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) [1]. The specific positioning of the nitro group allows for its selective reduction to an amine, a key step in constructing the complex quinolone core of the API. Substituting an analog would likely disrupt the designed synthetic pathway and reduce overall yield, underscoring the necessity of the exact regioisomer.

Precursor for Ortho-Phenylenediamine Derivatives

The 1,2-relationship between the ester and nitro group in methyl 3-methoxy-2-nitrobenzoate makes it a prime candidate for the synthesis of heterocycles. Reduction of the nitro group yields a highly reactive aniline derivative, methyl 2-amino-3-methoxybenzoate. This intermediate can be used as a building block for benzimidazoles, quinazolines, and other fused nitrogen-containing ring systems that are prevalent in drug discovery programs . The high melting point of the starting material ensures it can be easily purified prior to this critical step, as established in the quantitative evidence.

Building Block for Materials & Polymers

The unique electronic effects of the 3-methoxy-2-nitro substitution pattern can be exploited in materials science. The nitro group serves as a strong electron-withdrawing moiety that can be used to tune the optical and electronic properties of π-conjugated systems. For instance, it can be incorporated as a monomer or an end-cap in the synthesis of organic semiconductors or dyes. The well-defined melting point and commercial availability in consistent purity (>98%) are essential for achieving reproducible polymerization and material performance .

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate
Ortho-nitro group for selective reduction
Regioisomeric purity for quinolone core assembly
Fused heterocycle precursor
1,2-nitro/ester geometry enables cyclization
Reduction to aniline and benzimidazole/quinazoline formation
Electron-deficient building block
Nitro as electron-withdrawing motif
Consistent purity and melting behavior for reproducible polymers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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